4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene
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Overview
Description
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene typically involves multiple steps, starting with the preparation of the core benzene structure. The introduction of the chlorophenoxy group can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with a suitable benzene derivative under basic conditions. The methyl group can be introduced via Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst such as aluminum chloride. The propane-2-sulfinyl group is typically introduced through a sulfoxidation reaction, where a suitable sulfide precursor is oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and minimize costs. Safety and environmental considerations would also play a significant role in the design of the industrial process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- Propane-2-sulfonyl chloride
- 1-Propanesulfonyl chloride
- 2-Chloropropane
Uniqueness
4-(3-Chlorophenoxy)-1-methyl-2-(propane-2-sulfinyl)benzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61166-83-4 |
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Molecular Formula |
C16H17ClO2S |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
4-(3-chlorophenoxy)-1-methyl-2-propan-2-ylsulfinylbenzene |
InChI |
InChI=1S/C16H17ClO2S/c1-11(2)20(18)16-10-15(8-7-12(16)3)19-14-6-4-5-13(17)9-14/h4-11H,1-3H3 |
InChI Key |
JMNBTJWBDPSCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC(=CC=C2)Cl)S(=O)C(C)C |
Origin of Product |
United States |
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